((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
While direct experimental NMR data for this compound is not publicly available, its spectral features can be inferred from analogous structures. The ¹H NMR spectrum would likely exhibit:
- Aromatic protons : A multiplet integrating to 4H between δ 6.7–7.2 ppm, corresponding to the benzene ring protons in the dihydrobenzofuran system.
- Dihydrofuran protons : Two distinct sets of resonances:
- Hydrazine protons : A broad singlet at δ 2.5–3.0 ppm (2H) for the NH₂ group, though these signals may be attenuated due to proton exchange with deuterated solvents.
The ¹³C NMR spectrum would display:
Infrared (IR) Spectroscopic Fingerprinting
Key IR absorptions would include:
- N-H stretches : Moderate bands near 3300 cm⁻¹ (symmetric/asymmetric NH₂ stretching).
- C-O-C ether vibration : A strong band at 1200–1250 cm⁻¹ from the dihydrofuran oxygen.
- Aromatic C=C stretches : Multiple peaks between 1450–1600 cm⁻¹.
- C-N stretches : Weak to medium intensity bands at 1100–1150 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
The electron ionization (EI) mass spectrum would likely show:
Table 2: Predicted mass spectral fragments
| m/z | Proposed Fragment |
|---|---|
| 164 | [M]⁺ |
| 119 | C₈H₇O⁺ (dihydrobenzofuran) |
| 91 | C₇H₇⁺ (tropylium ion) |
| 77 | C₆H₅⁺ (benzene fragment) |
Properties
CAS No. |
92383-19-2 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-2-ylmethylhydrazine |
InChI |
InChI=1S/C9H12N2O/c10-11-6-8-5-7-3-1-2-4-9(7)12-8/h1-4,8,11H,5-6,10H2 |
InChI Key |
OGHOJGHGIKGEPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CNN |
Origin of Product |
United States |
Preparation Methods
Cyclization to 2,3-Dihydrobenzofuran
The second step involves cyclizing 2-phenoxyethanol using zinc chloride and manganous chloride catalysts at 200–220°C for 3–4 hours. This intramolecular etherification proceeds via acid-catalyzed dehydration, forming the dihydrobenzofuran ring.
Optimized Parameters:
- Catalysts: ZnCl₂ (1 g) + MnCl₂ (3–5 g)
- Temperature: 200–220°C
- Distillation: Reduced pressure at 88–90°C to isolate product.
Integrated Synthesis Pathway
Combining the above steps yields a coherent route:
- Synthesize 2,3-Dihydrobenzofuran
- Chloromethylation
- Treat dihydrobenzofuran with CH₂O/HCl/ZnCl₂ to form 2-(chloromethyl)-2,3-dihydrobenzofuran.
- Hydrazine Alkylation
Comparative Analysis of Catalytic Systems
The choice of catalysts critically impacts yield and purity.
| Step | Catalysts | Temperature (°C) | Time (h) | Key Benefit |
|---|---|---|---|---|
| Cyclization | ZnCl₂ + MnCl₂ | 200–220 | 3–4 | Enhanced cyclization efficiency |
| Alkylation | NaHSO₃ + TsONa | 70–100 | 3–5 | Suppresses side reactions |
Challenges and Optimization Strategies
- Chloromethylation Selectivity: Competitive ring-opening or over-alkylation may occur. Using controlled HCl gas flow and low temperatures mitigates this.
- Hydrazine Stability: Hydrazine degrades at high temperatures. Stepwise heating (70°C → 100°C) preserves integrity.
- Purification: Distillation under reduced pressure (as in CN105693666A) isolates the final product.
Chemical Reactions Analysis
Types of Reactions
((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives .
Scientific Research Applications
((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can affect multiple pathways, including those involved in cell growth and proliferation, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Electronic and Reactivity Profiles
- Dihydrobenzofuran vs. Benzodithiazine/Benzimidazole : The dihydrobenzofuran core lacks the sulfur atoms present in benzodithiazine () or the nitrogen-rich benzimidazole (), resulting in lower electron-withdrawing effects. This may enhance nucleophilic reactivity at the hydrazine group .
- Hydrazide vs. Hydrazine : Compounds with hydrazide linkages (e.g., ) exhibit different hydrogen-bonding capabilities due to the carbonyl group, influencing solubility and target interactions .
Key Research Findings
Synthetic Flexibility : The dihydrobenzofuran-based hydrazine can incorporate diverse substituents (e.g., 5-chloro, 7-methoxy) via straightforward alkylation, enabling rapid library synthesis .
Comparative Reactivity : Hydrazines with electron-deficient cores (e.g., benzodithiazine in ) show slower hydrolysis rates compared to electron-rich dihydrobenzofuran derivatives .
Toxicity Mitigation: Structural modifications, such as fluorine substitution or aromatic ring saturation, may reduce the carcinogenic risks associated with simple diarylhydrazines like 1,2-diphenylhydrazine .
Biological Activity
((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dihydrobenzofuran moiety linked to a hydrazine group. This structural configuration is significant for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of dihydrobenzofuran, including this compound, exhibit promising anticancer activity.
In Vitro Studies
- Cell Line Sensitivity : A study evaluated the cytotoxic effects of various dihydrobenzofuran derivatives on 60 human tumor cell lines. The compound showed significant growth inhibition with a GI(50) value lower than 10 nM against breast cancer cell lines .
- Mechanism of Action : The compound inhibits tubulin polymerization, which is crucial for mitosis. It was found to inhibit this process at concentrations around 13 µM, indicating its potential as an antimitotic agent .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | GI(50) Value (µM) | Mechanism |
|---|---|---|---|
| This compound | Breast Cancer | <10 nM | Tubulin Polymerization Inhibition |
| Other Derivatives | Various Tumor Lines | 0.3 - 10 nM | Antimitotic Activity |
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects.
In Vitro Antimicrobial Studies
- Bacterial Strains : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Mechanism : The antimicrobial action may be attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies and Research Findings
Several case studies have explored the biological activities of compounds related to this compound:
- Study on Hydrazide-Hydrazones : A recent investigation focused on hydrazide-hydrazone derivatives demonstrated that certain structural modifications could enhance antiproliferative activity against cancer cell lines, with IC50 values as low as 0.77 µM for specific derivatives .
- Dihydrobenzofuran Derivatives : Research highlighted how conformational changes in dihydrobenzofuran derivatives could improve selectivity and potency against bromodomain targets associated with cancer .
Table 2: Summary of Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
